Molecular Weight and Lipophilicity Differentiation from Open-Chain Alkylsulfonamide Analogs
The molecular weight of the target compound (235.34 g/mol) is intermediate between its closest commercially cataloged analogs: N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide (251.39 g/mol) and N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide (271.38 g/mol) . Additionally, the cyclopropane ring replaces flexible alkyl or aromatic groups, reducing the calculated rotatable bond count and rigidifying the sulfonamide pharmacophore, a feature consistently associated with improved target selectivity in cyclopropanesulfonamide-based kinase inhibitors [1]. No experimental logP or pKa values have been published for the target compound, so the following lipophilicity comparison relies on class-level inference.
| Evidence Dimension | Molecular weight and structural rigidity (as a proxy for lipophilicity and conformational entropy) |
|---|---|
| Target Compound Data | MW = 235.34 g/mol; cyclopropane-sulfonamide core with a single rotatable hydroxy‑dimethylpentyl chain. |
| Comparator Or Baseline | N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide: MW = 251.39 g/mol, n‑butyl chain (4 rotatable bonds in the sulfonamide substituent). N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide: MW = 271.38 g/mol, aromatic ring (planar, rigid). |
| Quantified Difference | MW difference: -16.05 g/mol vs. butane-1-sulfonamide; -36.04 g/mol vs. benzenesulfonamide. The cyclopropane ring eliminates 1–2 rotatable bonds relative to the butane analog while introducing ring strain that can enhance metabolic stability. |
| Conditions | Physicochemical properties sourced from open chemical databases (PubChem, ChemSrc). No experimental partition coefficient or solubility data available. |
Why This Matters
For procurement, molecular weight and structural class directly influence compound handling (solubility, DMSO stock preparation) and the validity of structure-activity relationship (SAR) comparisons; substituting a heavier, more flexible or aromatic analog may alter cellular permeability and target engagement profiles.
- [1] Wang, M.; Xia, Z.; Nie, W.; et al. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy 2025, 19, 1403–1420. DOI: 10.2147/DDDT.S490303. View Source
